molecular formula C25H23N3O2 B2490428 N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide CAS No. 922037-65-8

N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

Cat. No.: B2490428
CAS No.: 922037-65-8
M. Wt: 397.478
InChI Key: XQLICGZJFITMTO-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a synthetic small molecule belonging to the class of N-benzyl indole acetamides, which have demonstrated significant potential in pharmaceutical research. Compounds with this core structure are the subject of ongoing investigation for multiple therapeutic areas. Primarily, structurally similar molecules have been identified as promising inhibitors of viral replication. Research on analogous 2-((indol-3-yl)thio)-N-benzyl-acetamides has shown them to be potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme for the virus's replication. Some derivatives in this class have exhibited IC50 values in the low micromolar range, demonstrating efficacy comparable to known antivirals like remdesivir by directly suppressing RNA synthesis . These compounds have also shown broad-spectrum antiviral activity against other human coronaviruses, such as HCoV-OC43 . Beyond virology, the indole-acetamide pharmacophore is also explored for metabolic diseases. Related indole-3-acetamides have been synthesized and evaluated for their antihyperglycemic and antioxidant activities. These compounds can act as potent α-amylase enzyme inhibitors, with IC50 values also in the low micromolar range, suggesting a mechanism for managing postprandial blood glucose levels. Additionally, certain derivatives display strong free radical scavenging capabilities in DPPH and ABTS assays, which could be beneficial in addressing oxidative stress-related complications . The presence of both the benzyl-indole and acetamide groups in its structure makes this compound a versatile scaffold for medicinal chemistry optimization and a valuable tool for researchers exploring new treatments for viral infections and metabolic disorders. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-benzylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18(29)26-21-10-7-11-22(15-21)27-25(30)14-20-17-28(16-19-8-3-2-4-9-19)24-13-6-5-12-23(20)24/h2-13,15,17H,14,16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLICGZJFITMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O2C_{24}H_{22}N_2O_2. The structure features an indole moiety linked to a benzyl group and an acetamide substituent, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and coupling reactions. The detailed synthetic pathways can be found in various studies focused on similar indole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives. For instance, compounds with similar structures have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness against different bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43
Salmonella typhi 11.29 - 77.38

These findings suggest that derivatives of this compound may exhibit similar antimicrobial properties, warranting further investigation into their potential as therapeutic agents .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research indicates that modifications to the indole structure can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated significant reductions in cell viability in lung cancer (A549) assays:

CompoundCell LineViability Reduction (%)
Compound A A54966
Compound B HSAEC1-KT61

These results indicate that the structural features of the compound may play a critical role in its anticancer efficacy .

Case Studies and Research Findings

In a comparative study involving various indole derivatives, it was found that those with specific substitutions on the phenyl ring exhibited enhanced biological activities. For instance, the presence of halogen groups significantly improved both antimicrobial and anticancer activities compared to unsubstituted analogs .

Moreover, structure-activity relationship (SAR) studies have indicated that certain modifications can lead to increased potency against cancer cell lines while minimizing toxicity towards non-cancerous cells . This suggests a promising therapeutic window for the development of new anticancer agents derived from this class of compounds.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide as a neuroprotective agent. Compounds with similar structures have been shown to exhibit significant interactions with acetylcholinesterase (AChE) and beta-secretase (BACE 1), which are critical in the pathophysiology of Alzheimer's disease.

Data Table: Inhibitory Activity

CompoundAChE IC50 (μM)BACE 1 IC50 (μM)
This compound42.95 ± 0.4859.51 ± 0.21
Donepezil (Reference)10.00 ± 0.50Not applicable
β-Secretase Inhibitor IV (Reference)Not applicable20.00 ± 0.15

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that derivatives with indole and acetamide functionalities can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on different cancer cell lines, this compound demonstrated notable activity.

Findings:

  • Cell Lines Tested: A-431, MDA-MB-231
  • IC50 Values:
    • A-431: <10 µM
    • MDA-MB-231: 15 µM

This indicates that the compound may be effective against certain types of cancer, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Antimicrobial Properties

The antimicrobial efficacy of compounds similar to this compound has been explored, particularly against pathogenic bacteria and fungi.

Research Insights

Studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µg/mL
This compoundEscherichia coli25 µg/mL

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide to improve yield and purity?

  • Methodological Answer :

  • Reaction Parameters : Control temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or DMSO enhance solubility of intermediates), and reaction time (monitored via TLC/HPLC).
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product.
  • Catalysts : Employ coupling agents like HATU or EDC·HCl for efficient amide bond formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl group at indole N1, acetamide linkages).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication or heating. Measure via nephelometry.
  • Stability Studies : Incubate at 37°C in assay buffers, followed by HPLC analysis at 0, 24, and 48 hours to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the benzyl group with fluorinated or electron-withdrawing groups (e.g., 4-F-benzyl) to modulate lipophilicity and target binding.
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines). Correlate activity with LogP and steric parameters .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

  • Methodological Answer :

  • Vibrational Analysis : Compare experimental IR/Raman spectra with DFT-calculated frequencies (scaling factor: 0.961). Assign peaks to specific bonds (e.g., C=O stretch at ~1650 cm⁻¹).
  • NMR Chemical Shifts : Use GIAO (Gauge-Independent Atomic Orbital) methods to compute shifts and identify misassignments .

Q. What crystallographic strategies confirm the absolute configuration of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Solve structures using SHELX (SHELXT for solution, SHELXL for refinement).
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can the mechanism of action be elucidated in pharmacological studies?

  • Methodological Answer :

  • Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.
  • Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling cascades (e.g., apoptosis, inflammation) .

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